molecular formula C10H10N2O B12936427 4-M-Tolyl-1,3-dihydro-imidazol-2-one CAS No. 936250-02-1

4-M-Tolyl-1,3-dihydro-imidazol-2-one

Cat. No.: B12936427
CAS No.: 936250-02-1
M. Wt: 174.20 g/mol
InChI Key: WRXYNKBYYJSFCH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-M-Tolyl-1,3-dihydro-imidazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of a substituted benzaldehyde with glyoxal and ammonia, followed by cyclization to form the imidazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

4-M-Tolyl-1,3-dihydro-imidazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazoles, imidazole N-oxides, and dihydroimidazole derivatives .

Mechanism of Action

The mechanism of action of 4-M-Tolyl-1,3-dihydro-imidazol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with nucleic acids, affecting gene expression and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-M-Tolyl-1,3-dihydro-imidazol-2-one is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and industrial processes .

Properties

CAS No.

936250-02-1

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

4-(3-methylphenyl)-1,3-dihydroimidazol-2-one

InChI

InChI=1S/C10H10N2O/c1-7-3-2-4-8(5-7)9-6-11-10(13)12-9/h2-6H,1H3,(H2,11,12,13)

InChI Key

WRXYNKBYYJSFCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CNC(=O)N2

Origin of Product

United States

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